molecular formula C19H16N2O3S2 B2617986 N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-61-3

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2617986
CAS No.: 868676-61-3
M. Wt: 384.47
InChI Key: VMCAURIFKKSYHS-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a synthetic small molecule designed for medicinal chemistry and drug discovery research. It is built on the 8H-indeno[1,2-d]thiazole scaffold, a heterocyclic system that has recently been identified as a promising core structure for the development of protease inhibitors. Research on analogous structures has demonstrated that the 8H-indeno[1,2-d]thiazole scaffold can serve as a versatile platform for creating bioactive molecules, with one derivative reported to exhibit inhibitory activity against the SARS-CoV-2 3CL protease (IC50 = 1.28 µM) . Furthermore, the compound incorporates a (phenylsulfonyl)propanamide moiety, a functional group that is present in other investigational compounds, such as those being explored for their α-glucosidase inhibitory effects . The primary research value of this compound lies in its unique hybrid structure, which combines two distinct pharmacophoric elements. This makes it a compelling candidate for screening against a broad panel of biological targets, including viral proteases and metabolic enzymes. Its mechanism of action is anticipated to be non-covalent, competitive inhibition, potentially interacting with the active sites of enzymes through hydrogen bonding and hydrophobic interactions, as suggested by molecular docking studies of structurally related molecules . Researchers can utilize this compound as a lead structure for structure-activity relationship (SAR) studies, for further optimization through medicinal chemistry, or as a biochemical tool to probe specific enzymatic pathways. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c22-17(10-11-26(23,24)14-7-2-1-3-8-14)20-19-21-18-15-9-5-4-6-13(15)12-16(18)25-19/h1-9H,10-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCAURIFKKSYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno-thiazole core, which can be synthesized from primary amines, carbon disulfide, and alpha-halogenoketones . The phenylsulfonyl-propanamide moiety is then introduced through a series of substitution reactions, often involving sulfonyl chlorides and amides under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The indeno-thiazole core is known to interact with various proteins, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indeno-Thiazole Derivatives with Varied Substituents

describes four 8H-indeno[1,2-d]thiazol-2-amine derivatives (Table 1). These compounds differ in their N-substituents, which influence synthetic yields and spectral properties:

Compound Substituent Yield (%) MS (DCI+) [M+H]+
N-Allyl derivative (1-5) Allyl 12 229.1
N-Phenyl derivative (1-6) Phenyl 34 265.1
N-(3-Fluorophenyl) (1-7) 3-Fluorophenyl 24 283.3
N-Methyl derivative (1-8) Methyl 53 203.3

Key Observations :

  • The methyl-substituted derivative (1-8) achieves the highest yield (53%), likely due to reduced steric hindrance and simpler reaction kinetics .
  • Bulky substituents (e.g., allyl, 3-fluorophenyl) result in lower yields, suggesting steric effects hinder cyclization or purification steps.
Propanamide Derivatives with Thiazole Cores

and highlight propanamide derivatives with thiazole or indole-thiazole hybrids. For example:

  • Compound 31 (): N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide features a fluorophenyl group and furan side chain, synthesized via Suzuki coupling. This compound exhibits potent KPNB1 inhibition and anticancer activity .
  • Compound 10 (): N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide shows higher activity scores (4/4/4) compared to its non-chlorinated analog (3/4/3), indicating electron-withdrawing substituents (Cl, F) enhance bioactivity .

Comparison with Target Compound :

  • Synthetic routes for the target compound (e.g., thiourea-based cyclization, as in ) differ from Suzuki coupling used for Compound 31, affecting scalability .
Antiviral and Anticancer Profiles
  • Indeno-Thiazole Derivatives (): Designed as SARS-CoV-2 inhibitors, these compounds demonstrate the therapeutic relevance of the indeno-thiazole scaffold. Methoxy group positioning (5 vs. 6) in these derivatives influences antiviral potency, highlighting the importance of substituent placement .

Target Compound’s Potential:

  • The phenylsulfonyl group may enhance binding to viral proteases or kinases, similar to chlorophenyl/fluorophenyl groups in other analogs. However, its activity remains unvalidated in the provided evidence.

Structural and Crystallographic Insights

reports the crystal structure of a bromo-fluoro-substituted indeno-thiazole derivative. Key features include:

  • Planar fused-ring system enabling strong π-π interactions.
  • Halogen substituents (Br, F) contributing to crystal packing and stability .

Implications for Target Compound :

Comparative Physicochemical Properties

  • Chlorophenyl/thiophenyl derivatives () exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18N2O3S2
  • Molecular Weight : 398.5 g/mol
  • CAS Number : 922849-65-8

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its inhibitory effects on various biological targets.

Inhibition of SARS-CoV-2 Protease

Recent studies have highlighted the compound's potential as an inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CL pro), which is crucial for viral replication. A notable study synthesized several derivatives of 8H-indeno[1,2-d]thiazole and identified compound 7a with an IC50 value of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro, indicating promising antiviral activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active site of the protease, potentially preventing substrate access and subsequent viral replication.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the indeno[1,2-d]thiazole scaffold influence inhibitory potency, indicating that specific structural features are critical for biological activity .

Study 1: Antiviral Activity Against COVID-19

A study published in May 2022 synthesized a series of indeno[1,2-d]thiazole derivatives and evaluated their activity against SARS-CoV-2. The research found that modifications to the molecular structure significantly impacted inhibitory efficacy. For instance, replacing electron-withdrawing groups diminished activity, highlighting the importance of specific functional groups in maintaining potency .

Study 2: Adenosine Receptor Modulation

Indeno[1,2-d]thiazoles have been reported to act as allosteric enhancers at A1 adenosine receptors. This class of compounds has shown anorectic effects in animal models, suggesting potential applications in metabolic disorders . The modulation of adenosine receptors can influence various physiological processes including metabolism and appetite regulation.

Data Table: Biological Activities and IC50 Values

Compound NameTargetIC50 Value (μM)Reference
N-(6-isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3-benzamideSARS-CoV-2 3CL pro1.28 ± 0.17
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamideSARS-CoV-2 3CL pro6.42 ± 0.90
Indeno[1,2-d]thiazolesA1 Adenosine ReceptorNot specified

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